methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 4-methoxybenzenesulfonylmethyl substituent at the 6-position of the tetrahydropyrimidine ring. The sulfonyl group in this compound enhances polarity and may influence intermolecular interactions (e.g., hydrogen bonding) compared to simpler DHPM analogs .
Properties
IUPAC Name |
methyl 6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-14-8-10-15(11-9-14)29(25,26)12-16-17(19(23)28-2)18(22-20(24)21-16)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBBBKJKMPZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the tetrahydropyrimidine ring.
Attachment of the Methoxybenzenesulfonyl Group: This is typically done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH/EtOH yields the carboxylic acid derivative.
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Acidic Hydrolysis : HCl/H₂O produces the acid with slower kinetics .
2.2. Sulfonyl Group Reactivity
The 4-methoxybenzenesulfonyl moiety participates in:
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Nucleophilic Substitution : Bromination with PBr₃ or SOCl₂ replaces the sulfonylmethyl group with halides, enabling further coupling (e.g., with thiols) .
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Reduction : NaBH₄ selectively reduces the sulfonyl group to a thioether in the presence of LiAlH₄.
3.1. Cycloadditions
The tetrahydropyrimidine ring engages in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole hybrids. For example:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Phenyl azide/Cu(I) | Triazole-linked DHPM derivative | 84% |
3.2. Oxidation
Controlled oxidation with KMnO₄ or CrO₃ converts the dihydropyrimidine ring to a pyrimidine, enhancing aromaticity and altering electronic properties .
4.1. Halogenation
Phosphorus tribromide (PBr₃) selectively brominates the methyl group adjacent to the carbonyl, enabling Suzuki-Miyaura cross-coupling .
4.2. Alkylation/Acylation
The NH group in the tetrahydropyrimidine ring reacts with:
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Alkyl Halides : Forms N-alkyl derivatives under basic conditions.
Comparative Reactivity with Structural Analogs
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is recognized for its potential in drug development due to its diverse biological activities:
- Anti-cancer Properties : Preliminary studies indicate that this compound may exhibit anti-cancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis.
- Cardiovascular Applications : The compound's ability to inhibit angiotensin-converting enzyme (ACE) positions it as a candidate for treating hypertension and related cardiovascular diseases.
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its role in developing effective agrochemicals:
- Pesticide Development : Its unique structure allows for the formulation of pesticides that are both effective and environmentally friendly.
- Herbicides : Research indicates potential use in creating herbicides that enhance crop yield while minimizing ecological impact.
Biochemical Research
This compound plays a significant role in biochemical research:
- Enzyme Inhibition Studies : It is utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors that could lead to new therapeutic agents.
- Receptor Binding Studies : The compound's interactions with various receptors are being investigated to discover new pathways for drug action.
Material Science
Recent explorations into material science have identified this compound as having potential applications in creating novel materials:
- Thermal Stability : Its incorporation into materials may enhance thermal stability and mechanical strength, beneficial for industrial applications.
Table 1: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Anti-cancer drugs, ACE inhibitors | Targeted therapy, improved drug efficacy |
| Agricultural Chemistry | Pesticides, herbicides | Enhanced crop yield, reduced environmental impact |
| Biochemical Research | Enzyme inhibitors, receptor binding | Discovery of new therapeutic agents |
| Material Science | Novel materials with improved properties | Enhanced durability and thermal stability |
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the anti-cancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting further exploration into its mechanism of action could lead to new cancer therapies.
Case Study 2: Agricultural Application
Research conducted on the use of this compound as an herbicide demonstrated its effectiveness in controlling weed growth while promoting crop health. Field trials showed a marked increase in crop yield compared to untreated plots, highlighting its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
The 6-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
The sulfonyl group in the target compound introduces strong electron-withdrawing effects, which may reduce solubility in nonpolar solvents (e.g., benzene) compared to methyl or bromomethyl analogs .
Ester Group Variations (Methyl vs. Ethyl)
Ester groups at the 5-position influence lipophilicity and metabolic stability:
The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl analogs, though this requires experimental validation.
Oxo vs. Thioxo Derivatives at the 2-Position
Replacing the 2-oxo group with thioxo alters hydrogen-bonding capacity and bioactivity:
Thioxo derivatives exhibit superior radical scavenging activity due to sulfur’s redox-active nature . The target compound’s 2-oxo group may limit antioxidant efficacy but enhance stability against oxidation.
Thermodynamic and Solubility Profiles
Comparative solubility data in organic solvents:
The sulfonyl group likely reduces solubility in isopropanol due to increased polarity, requiring solvents like DMSO or DMF for dissolution .
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing and hydrogen-bonding networks vary with substituents:
Biological Activity
Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The following sections delve into its synthesis, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C20H20N2O6S, with a molecular weight of approximately 414.47 g/mol. The structure features a tetrahydropyrimidine ring substituted with a methoxybenzenesulfonyl group and a carboxylate moiety.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction , which is a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method has been optimized using microwave irradiation or ultrasound to enhance yield and efficiency. The general reaction scheme can be summarized as follows:
Antimicrobial Properties
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity . A study highlighted the effectiveness of tetrahydropyrimidine derivatives against various bacterial strains. The presence of the sulfonyl group is believed to enhance the binding affinity to microbial targets through hydrogen bonding and electrostatic interactions.
Anticancer Activity
This compound has also been investigated for its anticancer properties . A case study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro. The mechanism of action involves the induction of apoptosis in cancer cells via mitochondrial pathways.
The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific biological targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity through:
- Hydrogen bonding
- Electrostatic interactions
Additionally, the tetrahydropyrimidine ring contributes to stabilizing these interactions due to its conformational flexibility.
Case Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various arylsulfonylspiroimidazolidine derivatives and evaluated their antimicrobial activity. The findings indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of tetrahydropyrimidine derivatives. It was found that these compounds induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The study concluded that the incorporation of sulfonamide groups significantly enhanced the cytotoxicity of these derivatives .
Comparative Analysis Table
| Property | Data |
|---|---|
| Molecular Formula | C20H20N2O6S |
| Molecular Weight | 414.47 g/mol |
| Synthesis Method | Biginelli Reaction |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanism of Action | Enzyme inhibition, Apoptosis induction |
Q & A
Q. What synthetic methodologies are most effective for preparing methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Key steps include:
- Substituent introduction : The 4-methoxybenzenesulfonyl group is incorporated via post-synthetic modifications, such as nucleophilic substitution or sulfonylation reactions .
- Reaction optimization : Solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids) significantly affect yield and regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
Advanced spectroscopic and crystallographic techniques are essential:
- NMR analysis : and NMR identify substituent positions (e.g., sulfonyl methyl protons at δ 2.27–3.48 ppm) and confirm tetrahydropyrimidine ring conformation .
- X-ray crystallography : Single-crystal studies resolve bond lengths (C–C ≈ 1.50–1.54 Å) and dihedral angles, confirming the 1,2,3,4-tetrahydropyrimidine scaffold .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key safety protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Storage : Room temperature in airtight containers, away from ignition sources .
Advanced Research Questions
Q. How does the 4-methoxybenzenesulfonyl group influence the compound’s reactivity and pharmacological potential?
The sulfonyl group enhances electron-withdrawing effects , stabilizing intermediates in nucleophilic reactions. It also modulates:
- Bioactivity : Sulfonyl derivatives exhibit antibacterial properties (e.g., MIC values <50 µg/mL against S. aureus) via membrane disruption .
- Solubility : Polar sulfonyl groups improve aqueous solubility, critical for in vitro assays .
- Regioselectivity : Steric hindrance from the sulfonylmethyl substituent directs reactions to the 6-position .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Methodological adjustments address discrepancies:
- Yield variations : Optimize stoichiometry (e.g., aldehyde:β-ketoester ratio 1:1.2) or use microwave-assisted synthesis to reduce side products .
- Bioactivity conflicts : Standardize assay conditions (e.g., pH, bacterial strain) and validate via dose-response curves .
- Crystallinity issues : Recrystallize in mixed solvents (e.g., DCM/methanol) to obtain phase-pure material for reproducible results .
Q. What advanced computational methods support the design of derivatives with improved properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group interactions with biological targets .
- Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) to guide substituent modifications .
- QSAR models : Correlate substituent electronegativity with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
